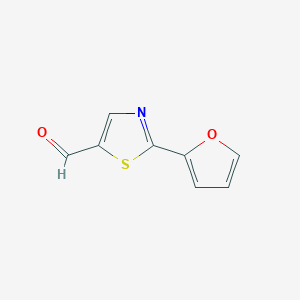
2-(フラン-2-イル)-1,3-チアゾール-5-カルバルデヒド
概要
説明
2-(Furan-2-yl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that features both furan and thiazole rings
科学的研究の応用
2-(Furan-2-yl)-1,3-thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
作用機序
Furan derivatives have taken on a special position in the realm of medicinal chemistry . They exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . Furan-containing compounds have therapeutic advantages such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
生化学分析
Biochemical Properties
2-(Furan-2-yl)-1,3-thiazole-5-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as protein tyrosine kinases, which are crucial for cell signaling pathways . Additionally, it can form covalent bonds with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or modification of protein function. The interactions of 2-(Furan-2-yl)-1,3-thiazole-5-carbaldehyde with these biomolecules highlight its potential as a biochemical tool for studying enzyme functions and as a lead compound for drug development.
Cellular Effects
2-(Furan-2-yl)-1,3-thiazole-5-carbaldehyde has been observed to exert various effects on different cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and promoting DNA fragmentation . Additionally, 2-(Furan-2-yl)-1,3-thiazole-5-carbaldehyde can inhibit cell proliferation by interfering with the cell cycle, making it a potential candidate for anticancer therapies.
Molecular Mechanism
The molecular mechanism of action of 2-(Furan-2-yl)-1,3-thiazole-5-carbaldehyde involves its ability to bind to specific biomolecules and alter their activity. This compound can inhibit enzymes by forming covalent bonds with active site residues, leading to enzyme inactivation . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins. The ability of 2-(Furan-2-yl)-1,3-thiazole-5-carbaldehyde to influence multiple molecular targets underscores its potential as a versatile biochemical agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Furan-2-yl)-1,3-thiazole-5-carbaldehyde can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that 2-(Furan-2-yl)-1,3-thiazole-5-carbaldehyde can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are important for understanding the long-term implications of using this compound in biochemical research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-(Furan-2-yl)-1,3-thiazole-5-carbaldehyde in animal models vary with different dosages. At low doses, this compound can exhibit beneficial effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can cause toxic or adverse effects, including liver damage and oxidative stress. Understanding the dosage-dependent effects of 2-(Furan-2-yl)-1,3-thiazole-5-carbaldehyde is crucial for determining its therapeutic window and ensuring its safe use in preclinical and clinical studies.
Metabolic Pathways
2-(Furan-2-yl)-1,3-thiazole-5-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may retain or alter its biological activity . The study of these metabolic pathways is essential for understanding the pharmacokinetics and pharmacodynamics of 2-(Furan-2-yl)-1,3-thiazole-5-carbaldehyde and its potential as a therapeutic agent.
Transport and Distribution
Within cells and tissues, 2-(Furan-2-yl)-1,3-thiazole-5-carbaldehyde is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . Additionally, this compound can accumulate in specific cellular compartments, influencing its activity and function. Understanding the transport and distribution of 2-(Furan-2-yl)-1,3-thiazole-5-carbaldehyde is important for optimizing its delivery and efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of 2-(Furan-2-yl)-1,3-thiazole-5-carbaldehyde can affect its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to modulate gene expression or to the mitochondria to influence cellular metabolism. Understanding the subcellular localization of 2-(Furan-2-yl)-1,3-thiazole-5-carbaldehyde is crucial for elucidating its mechanism of action and optimizing its use in biochemical research and therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-1,3-thiazole-5-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with thioamide derivatives under specific conditions. One common method includes the use of a Vilsmeier-Haack reaction, where furan-2-carbaldehyde reacts with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反応の分析
Types of Reactions
2-(Furan-2-yl)-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Furan-2-ylmethanol derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
Furan-2-carbaldehyde: Shares the furan ring but lacks the thiazole moiety.
Thiazole-5-carbaldehyde: Contains the thiazole ring but lacks the furan moiety.
2-(Furan-2-yl)-1,3-thiazole: Similar structure but without the aldehyde group.
Uniqueness
2-(Furan-2-yl)-1,3-thiazole-5-carbaldehyde is unique due to the presence of both furan and thiazole rings, which confer distinct chemical reactivity and biological activity
特性
IUPAC Name |
2-(furan-2-yl)-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-5-6-4-9-8(12-6)7-2-1-3-11-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZBMUFPDLVHSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001283633 | |
| Record name | 2-(2-Furanyl)-5-thiazolecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001283633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206972-65-7 | |
| Record name | 2-(2-Furanyl)-5-thiazolecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206972-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Furanyl)-5-thiazolecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001283633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,7-Dioxaspiro[2.5]oct-6-ylmethanol](/img/structure/B1444795.png)
![Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1444797.png)
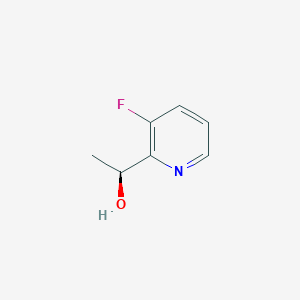
![Methyl 1H-pyrazolo[4,3-B]pyridine-5-carboxylate](/img/structure/B1444800.png)
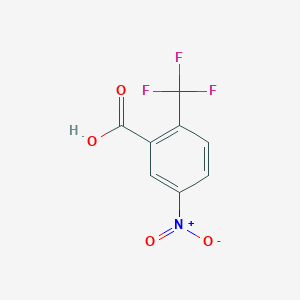



![[(4-Bromophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B1444812.png)

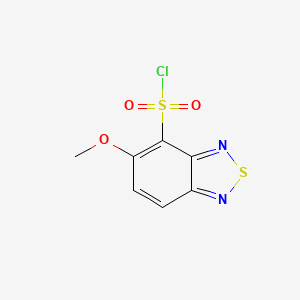
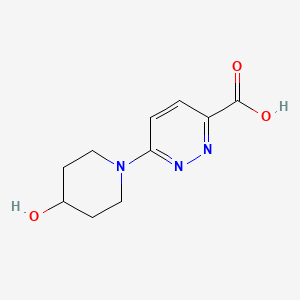
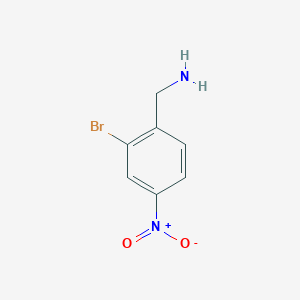
![{2-[4-(4-methanesulfonylphenyl)-1H-imidazol-2-yl]ethyl}(propan-2-yl)amine](/img/structure/B1444818.png)
